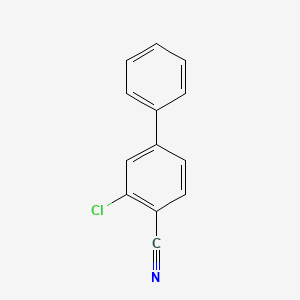

2-Chloro-4-phenylbenzonitrile

Overview

Description

2-Chloro-4-phenylbenzonitrile is a chemical compound with the CAS Number: 5435-92-7 . It has a molecular weight of 213.67 and its IUPAC name is 3-chloro [1,1’-biphenyl]-4-carbonitrile .

Molecular Structure Analysis

The InChI code for 2-Chloro-4-phenylbenzonitrile is 1S/C13H8ClN/c14-13-8-11 (6-7-12 (13)9-15)10-4-2-1-3-5-10/h1-8H . Unfortunately, specific details about the molecular structure analysis of 2-Chloro-4-phenylbenzonitrile are not available in the search results.Physical And Chemical Properties Analysis

2-Chloro-4-phenylbenzonitrile is a solid at room temperature .Scientific Research Applications

Medicine

2-Chloro-4-phenylbenzonitrile shows potential in the field of medicine, particularly in the synthesis of pharmacologically active compounds. Its structure can be utilized to create molecules with clinical applications, such as diazine derivatives that exhibit a range of therapeutic activities .

Material Science

In material science, this compound can contribute to the development of new materials with specific properties. Its aromatic structure makes it a candidate for creating polymers or other complex materials that require stable, organic compounds as building blocks .

Environmental Science

The environmental applications of 2-Chloro-4-phenylbenzonitrile include its use as an intermediate in the synthesis of compounds that could potentially degrade environmental pollutants or assist in bioremediation processes .

Analytical Chemistry

Analytical chemists may employ 2-Chloro-4-phenylbenzonitrile in the development of new analytical methods. Its unique chemical properties could be useful in chromatography, spectroscopy, or as a standard in calibration processes .

Pharmacology

In pharmacology, 2-Chloro-4-phenylbenzonitrile could be used to design and synthesize new drug candidates. Its structure allows for the creation of diverse bioactive molecules that could lead to novel treatments for various diseases .

Organic Synthesis

This compound is valuable in organic synthesis, serving as a precursor or intermediate in the construction of complex organic molecules. Its reactivity and stability under various conditions make it a versatile tool for synthetic chemists .

Biochemistry

2-Chloro-4-phenylbenzonitrile may have applications in biochemistry, particularly in the study of biomolecular structures and functions. It could be used in probing the mechanisms of biochemical reactions or as a part of assay development .

Agriculture

While direct applications in agriculture are not well-documented, compounds like 2-Chloro-4-phenylbenzonitrile could be used in the synthesis of agrochemicals or as additives to improve the quality and durability of agricultural products .

Safety and Hazards

The safety information for 2-Chloro-4-phenylbenzonitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

2-chloro-4-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWQWLRTJSOMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281355 | |

| Record name | 2-chloro-4-phenylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5435-92-7 | |

| Record name | 3-Chloro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5435-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-phenylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1607275.png)

![4-{[(Dimethylamino)sulfonyl]amino}benzoic acid](/img/structure/B1607278.png)

![Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate](/img/structure/B1607280.png)